Cas no 957207-09-9 ((4-Bromo-3-(trifluoromethyl)phenyl)methanol)

(4-Bromo-3-(trifluoromethyl)phenyl)methanol structure
957207-09-9 structure
Product Name:(4-Bromo-3-(trifluoromethyl)phenyl)methanol
Número CAS:957207-09-9
MF:C8H6BrF3O
Megavatios:255.031852245331
MDL:MFCD08059129
CID:1037848
PubChem ID:45933700
Update Time:2025-09-24

(4-Bromo-3-(trifluoromethyl)phenyl)methanol Propiedades químicas y físicas

Nombre e identificación

    • (4-Bromo-3-(trifluoromethyl)phenyl)methanol
    • 4-bromo-3-(trifluoromethyl)Benzenemethanol
    • 4-Bromo-3-(trifluoromethyl)benzyl alcohol
    • [4-Bromo-3-(trifluoromethyl)phenyl]methanol
    • JZNXJKZTUXTCPS-UHFFFAOYSA-N
    • SBB101529
    • AM84226
    • AB0043292
    • Z1197
    • ST24034620
    • Benzenemethanol, 4-bromo-3-(trifluoromethyl)-
    • [4-bromo-3-(trifluoromethyl)phenyl]methan-1-ol
    • 4-Bromo-3-(trifluoromethyl)benzenemethanol (ACI)
    • 4-Bromo-3-trifluoromethylbenzyl alcohol
    • PS-7418
    • DTXSID70672894
    • CS-0030504
    • MFCD08059129
    • EN300-1936413
    • 957207-09-9
    • (4-BROMO-3-TRIFLUOROMETHYL-PHENYL)-METHANOL
    • AKOS016008307
    • DB-367492
    • SCHEMBL2094824
    • MDL: MFCD08059129
    • Renchi: 1S/C8H6BrF3O/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3,13H,4H2
    • Clave inchi: JZNXJKZTUXTCPS-UHFFFAOYSA-N
    • Sonrisas: FC(C1C(Br)=CC=C(CO)C=1)(F)F

Atributos calculados

  • Calidad precisa: 253.95541g/mol
  • Masa isotópica única: 253.95541g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 13
  • Cuenta de enlace giratorio: 1
  • Complejidad: 171
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 20.2
  • Xlogp3: 2.6

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(4-Bromo-3-(trifluoromethyl)phenyl)methanol Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  18 h, 0 °C
Referencia
Identification and Development of Biphenyl Substituted Iminosugars as Improved Dual Glucosylceramide Synthase/Neutral Glucosylceramidase Inhibitors
Ghisaidoobe, Amar T.; van den Berg, Richard J. B. H. N.; Butt, Saleem S.; Strijland, Anneke; Donker-Koopman, Wilma E.; et al, Journal of Medicinal Chemistry, 2014, 57(21), 9096-9104

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  rt; 3 h, rt
Referencia
Preparation of siponimod intermediate
, China, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  0 °C → rt; 4 h, rt
Referencia
Aryl hydrazides having pesticidal utility, and intermediates, compositions, and processes, related thereto
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 min, 0 °C; 0 °C → rt; 30 min, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0 °C
Referencia
Rational Design of a Red Fluorescent Sensor for ALDH1A1 Displaying Enhanced Cellular Uptake and Reactivity
Bearrood, Thomas E. ; Aguirre-Figueroa, Guadalupe ; Chan, Jefferson, Bioconjugate Chemistry, 2020, 31(2), 224-228

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water
Referencia
Preparation of amide substituted thiazoles as modulators of RORγt
, United States, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  10 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referencia
Preparation of heteroarylamide derivatives as immunosuppressants with S1P agonist activity
, Japan, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  2.5 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
Referencia
Copper is an endogenous modulator of neural circuit spontaneous activity
Dodani, Sheel C.; Firl, Alana; Chan, Jefferson; Nam, Christine I.; Aron, Allegra T.; et al, Proceedings of the National Academy of Sciences of the United States of America, 2014, 111(46), 16280-16285

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 min, 0 °C; 0 °C → rt; 30 min, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
Referencia
Preparation of arylxanthenones and aryldibenzosilinones as selective fluorescent probes for the presence of aldehyde dehydrogenase 1A1 in cells
, United States, , ,

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
Referencia
Preparation of the aromatic ring derivative as immunoregulation agents
, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  reflux; reflux → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Referencia
Preparation of substituted cyclopentaindolyl compounds useful in the treatment of autoimmune and inflammatory disorders
, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0 °C
Referencia
Preparation of trifluoromethyl alcohols as modulators of RORγt
, United States, , ,

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Isobutyl chloroformate Solvents: Tetrahydrofuran ;  15 min, -10 °C; 1.5 h, -10 °C
1.2 Solvents: Water ;  -10 °C
1.3 Reagents: Sodium borohydride ;  0 °C; overnight, rt
Referencia
Preparation of N-substituted 2-[4-(ethylsulfonyl)phenyl]acetamides as retinoid-related orphan receptor gamma modulators
, World Intellectual Property Organization, , ,

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 4 h, rt
1.2 Reagents: Water ;  0 °C
Referencia
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, World Intellectual Property Organization, , ,

Métodos de producción 14

Condiciones de reacción
Referencia
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(4-Bromo-3-(trifluoromethyl)phenyl)methanol Raw materials

(4-Bromo-3-(trifluoromethyl)phenyl)methanol Preparation Products

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